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Compound of Interest

Compound Name: BMS-795311

Cat. No.: B606252

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two cholesteryl ester transfer
protein (CETP) inhibitors, BMS-795311 and anacetrapib. The information is compiled from
available preclinical and clinical data to support research and drug development efforts in the
field of cardiovascular disease.

Introduction

Cholesteryl ester transfer protein (CETP) has been a significant target for therapeutic
intervention in dyslipidemia. By inhibiting CETP, these agents aim to raise high-density
lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), thereby
potentially reducing the risk of atherosclerotic cardiovascular disease. This guide focuses on a
direct comparison of two such inhibitors: BMS-795311, a potent preclinical candidate, and
anacetrapib, a drug that has undergone extensive clinical evaluation.

Mechanism of Action: CETP Inhibition

Both BMS-795311 and anacetrapib function by inhibiting CETP, a plasma protein that facilitates
the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins
(VLDL, IDL, and LDL) in exchange for triglycerides. By blocking this transfer, these inhibitors
lead to an increase in the cholesterol content of HDL particles and a decrease in the
cholesterol content of ApoB-containing lipoproteins.
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Diagram 1: Mechanism of Action of CETP Inhibitors.

Preclinical Efficacy

While clinical data for BMS-795311 is not publicly available, preclinical studies have
established its potency as a CETP inhibitor.

Compound Assay Type IC50 Reference

Enzyme-based
BMS-795311 scintillation proximity 4 nM [1112113114]

assay

Human whole plasma
0.22 uM [1]14]
assay

Anacetrapib - - -

Note: Specific IC50 values for anacetrapib from comparable preclinical assays were not readily
available in the searched literature.
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Preclinical animal studies have demonstrated that BMS-795311 effectively inhibits CETP
activity and increases HDL-C levels. In human CETP (hCETP)/apoB-100 dual transgenic mice,
oral administration of BMS-795311 at doses of 1-3 mg/kg inhibited plasma cholesteryl ester
transfer activity.[1] Furthermore, in moderately-fat fed hamsters, BMS-795311 increased HDL
cholesterol content and size, with an efficacy comparable to torcetrapib.[4]

Clinical Efficacy: Anacetrapib

Anacetrapib has been extensively studied in large-scale clinical trials, most notably the
REVEAL (Randomized EValuation of the Effects of Anacetrapib Through Lipid-modification)
and DEFINE (Determining the EFficacy and Tolerability of CETP INhibition with AnacEtrapib)
studies.

Lipid Profile Modification

Anacetrapib has demonstrated significant effects on the lipid profile of patients.

DEFINE Trial (% REVEAL Trial (%
Lipid Parameter change vs. change vs. Reference
Placebo) Placebo)
LDL-C -39.8% -17% to -41% [5][6]
HDL-C +138.1% +104% [71[51[6]
Non-HDL-C -31.7% -18% [71[6]
ApoB -21% -18% [71[6]
Lp(a) -36.4% -25% (71081191

Cardiovascular Outcomes: The REVEAL Trial

The REVEAL trial was a large, randomized, placebo-controlled study that assessed the efficacy
and safety of anacetrapib in over 30,000 adults with atherosclerotic vascular disease who were
receiving intensive statin therapy.[7]
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Anacetrapib Placebo Rate Ratio
Outcome P-value Reference
Group Group (95% CiI)
Major
0.91 (0.85-
Coronary 10.8% 11.8% 0.97) 0.004 [71[10][11]
Events '

The trial demonstrated that the addition of anacetrapib to intensive statin therapy resulted in a
statistically significant, albeit modest, reduction in the incidence of major coronary events.[7]
[11]

Experimental Protocols
REVEAL Trial Methodology

The REVEAL trial provides a robust example of a late-stage clinical trial protocol for a CETP
inhibitor.
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Diagram 2: Simplified Workflow of the REVEAL Clinical Trial.
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Key aspects of the REVEAL trial protocol included:[7]
Study Design: Randomized, double-blind, placebo-controlled.
Participants: Adults with pre-existing atherosclerotic vascular disease.

Intervention: Anacetrapib 100 mg daily or matching placebo, in addition to intensive
atorvastatin therapy.

Primary Outcome: Composite of coronary death, myocardial infarction, or coronary
revascularization.

Preclinical Assay Protocol (Example)

Enzyme-based Scintillation Proximity Assay (SPA) for CETP Inhibition (General Protocol):

o Reagents: Recombinant human CETP, donor particles (e.g., liposomes containing
radiolabeled cholesteryl ester), and acceptor particles (e.g., biotinylated HDL).

Procedure:

o Incubate CETP with the test compound (BMS-795311 or anacetrapib) at varying
concentrations.

o Add donor and acceptor particles to initiate the transfer reaction.
o Add streptavidin-coated SPA beads, which bind to the biotinylated HDL acceptor particles.

Detection: As the radiolabeled cholesteryl ester is transferred to the HDL acceptor particles,
it comes into close proximity with the SPA beads, generating a light signal that is detected by
a scintillation counter.

Analysis: The concentration of the test compound that inhibits CETP activity by 50% (IC50)
is calculated.

Discussion and Conclusion
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The available data presents a clear distinction between BMS-795311 and anacetrapib. BMS-
795311 is a highly potent CETP inhibitor in preclinical models, as evidenced by its low
nanomolar IC50 value.[1][2][3][4] However, a comprehensive assessment of its efficacy and
safety in humans is not possible due to the lack of publicly available clinical trial data. The
development status of BMS-795311 remains unclear.

In contrast, anacetrapib has been thoroughly evaluated in large-scale clinical trials. The
REVEAL study demonstrated a modest but statistically significant reduction in major coronary
events when anacetrapib was added to statin therapy in high-risk patients.[7][10][11] This
clinical benefit was accompanied by substantial improvements in the lipid profile, including a
marked increase in HDL-C and a significant reduction in LDL-C, non-HDL-C, ApoB, and Lp(a).

[71(5]1(6]

For researchers and drug development professionals, the story of these two molecules
highlights the critical transition from preclinical potency to clinical efficacy and safety. While the
preclinical profile of BMS-795311 was promising, the extensive clinical development of
anacetrapib provides valuable insights into the potential, as well as the challenges, of CETP
inhibition as a therapeutic strategy for cardiovascular disease. Future research in this area will
likely focus on optimizing the risk-benefit profile of CETP inhibitors and identifying patient
populations most likely to benefit from this class of drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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